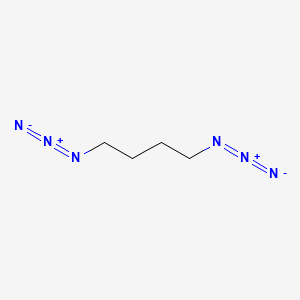
Glycerin(ol-d3)
Übersicht
Beschreibung
Glycerol, also known as glycerin, is a simple polyol compound that has gained significant attention due to its versatility and its status as a renewable resource. It is a by-product of biodiesel production and has a wide range of applications, from the food industry to polymer production . The studies provided explore various aspects of glycerol's reactivity and potential for creating value-added products.
Synthesis Analysis
Several methods for synthesizing derivatives of glycerol have been explored. One approach involves the acid-catalyzed condensation of glycerol with aldehydes to form cyclic acetals, which are useful as precursors for 1,3-propanediol derivatives . Another study describes the use of glycerol as a medium for the catalyst-free synthesis of 4H-pyrans, highlighting its role as a green and reusable substance . Additionally, glycerol has been used to create oligomers through free-radical chain transfer polymerization, yielding products with potential applications in various industries . The transesterification of glycerol with dimethyl carbonate has also been investigated, using both chemical and enzymatic catalysts to produce glycerol carbonate, a compound with numerous industrial applications.
Molecular Structure Analysis
The molecular structure of glycerol and its derivatives has been characterized using various spectroscopic techniques. For instance, the structure of glycerol-based oligomers was elucidated using NMR, SEC, FTIR, and MALDI-Tof spectroscopies, confirming the presence of acetal and cyclocarbonate groups . The synthesis of linear, branched, and cyclic oligoglycerol standards has also been achieved, providing well-defined structures for further study .
Chemical Reactions Analysis
Glycerol participates in a variety of chemical reactions, including acetalisation, transacetalisation , and the synthesis of 4H-pyrans . It can also undergo oligomerization, a process that has been critically reviewed to optimize the production of di- and triglycerol . The transesterification reaction to produce glycerol carbonate is another key reaction, with studies focusing on optimizing conditions to maximize yield and purity .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycerol and its derivatives are influenced by the molecular structure and the presence of functional groups. For example, the solubility and reactivity of glycerol-based oligomers can be modulated by varying the ratios of different acrylate monomers . Glycerol carbonate, in particular, has been evaluated for its plasticizing properties, demonstrating its potential as a biobased ingredient in applications such as nail polish formulations .
Wissenschaftliche Forschungsanwendungen
Stabile Isotopenmarkierung
Glycerin(ol-d3) ist eine mit stabilen Isotopen markierte Verbindung, d. h. sie enthält nicht-radioaktive Isotope, die mit hoher Empfindlichkeit nachgewiesen werden können . Dies macht es in verschiedenen Bereichen der wissenschaftlichen Forschung nützlich, insbesondere in Studien, die Isotopenmarkierung beinhalten. Zu diesen Studien können Stoffwechselforschung, Medikamentenentwicklung und Umweltwissenschaften gehören .
Proteomforschung
Glycerin(ol-d3) wird in der Proteomforschung eingesetzt . Proteomics ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Die Verwendung von Glycerin(ol-d3) in diesem Bereich kann Wissenschaftlern helfen, das Verhalten, die Wechselwirkungen und die Veränderungen von Proteinen auf molekularer Ebene zu verstehen .
Arzneimittelverabreichungssysteme
Glycerin(ol-d3) kann bei der Entwicklung von Arzneimittelverabreichungssystemen eingesetzt werden. Seine einzigartigen Eigenschaften können die Wirksamkeit der Medikamentenverabreichung verbessern und die Effizienz und Spezifität von Therapeutika steigern.
Studien zu Stoffwechselprozessen
Aufgrund seiner stabilen Isotopenmarkierung kann Glycerin(ol-d3) zur Untersuchung verschiedener Stoffwechselprozesse eingesetzt werden . Forscher können die Verbindung verfolgen, während sie sich durch Stoffwechselwege bewegt, was wertvolle Einblicke in die Funktionsweise dieser Prozesse liefert .
Umweltwissenschaften
In den Umweltwissenschaften kann Glycerin(ol-d3) verwendet werden, um die Bewegung und Umwandlung organischer Verbindungen in der Umwelt zu verfolgen . Dies kann Forschern helfen, das Schicksal dieser Verbindungen und ihre möglichen Auswirkungen auf Ökosysteme zu verstehen .
Chemische Synthese
Glycerin(ol-d3) kann auch in der chemischen Synthese als Baustein oder Reagenz verwendet werden . Seine einzigartigen Eigenschaften können das Ergebnis chemischer Reaktionen beeinflussen, was es zu einem wertvollen Werkzeug bei der Synthese komplexer Moleküle macht .
Safety and Hazards
Wirkmechanismus
Target of Action
Glycer(ol-d3) is the labelled analogue of Glycerol . Glycerol is an endogenous metabolite that plays a key role in lipid metabolism . It is used as a solvent, emollient, pharmaceutical agent, and sweetening agent .
Mode of Action
The mode of action of Glycer(ol-d3) is expected to be similar to that of Glycerol. When administered rectally, glycerin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation .
Biochemical Pathways
Glycerol is an intermediate in carbohydrate and lipid metabolism . It is involved in various biochemical pathways, including glycolysis, gluconeogenesis, and the citrate cycle
Pharmacokinetics
It is metabolized in the liver, and the metabolites are excreted in the urine
Result of Action
The result of Glycer(ol-d3)'s action would be expected to be similar to that of Glycerol. Glycerol’s hygroscopic action leads to an increase in the water content of the feces, which can help alleviate constipation
Eigenschaften
IUPAC Name |
1,2,3-trideuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-WVALGTIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OCC(CO[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583528 | |
| Record name | Propane-1,2,3-(~2~H_3_)triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7325-16-8 | |
| Record name | Propane-1,2,3-(~2~H_3_)triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Glycer(ol-d3) used in studies of protein dynamics?
A: Glycer(ol-d3), the deuterated form of glycerol, is often used in biophysical studies as a cryo-protectant and viscosity-increasing agent. In the context of the provided research article, a glass-forming D2O/glycer(ol-d3) solvent mixture was used [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)







![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)

